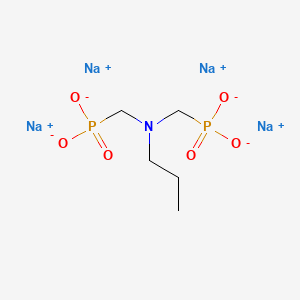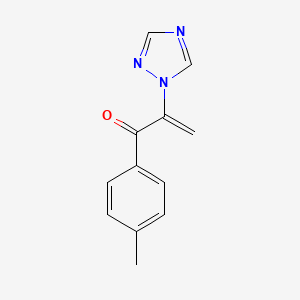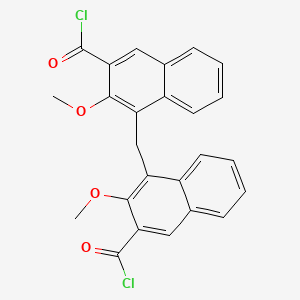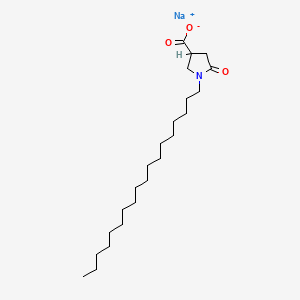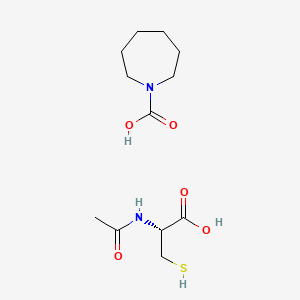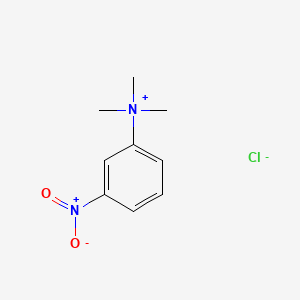
N,N,N-Trimethyl-3-nitroanilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-nitroanilinium chloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66472 g/mol . It is a quaternary ammonium salt where the nitrogen atom is bonded to three methyl groups and a 3-nitrophenyl group. This compound is known for its ionic nature, high solubility in water, and its use in various organic synthesis and catalytic reactions .
Preparation Methods
N,N,N-Trimethyl-3-nitroanilinium chloride can be synthesized through the reaction of N,N,N-trimethyl-3-nitroaniline with hydrochloric acid. The reaction typically involves dissolving N,N,N-trimethyl-3-nitroaniline in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
N,N,N-Trimethyl-3-nitroanilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form N,N,N-trimethyl-3-aminophenylammonium chloride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N,N-Trimethyl-3-nitroanilinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in studies involving the modification of biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-nitroanilinium chloride involves its interaction with molecular targets through ionic and covalent bonding. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, while the nitro group can participate in redox reactions. These interactions can affect various molecular pathways and processes, depending on the specific application .
Comparison with Similar Compounds
N,N,N-Trimethyl-3-nitroanilinium chloride can be compared with other quaternary ammonium salts and nitroaniline derivatives. Similar compounds include:
N,N,N-Trimethyl-4-nitroanilinium chloride: Similar structure but with the nitro group at the 4-position.
N,N,N-Trimethyl-2-nitroanilinium chloride: Similar structure but with the nitro group at the 2-position.
N,N,N-Trimethyl-3-aminophenylammonium chloride: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various fields .
Properties
CAS No. |
34907-26-1 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
trimethyl-(3-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-5-8(7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
GHQUMTJGFRNQSR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


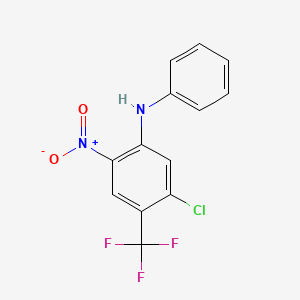
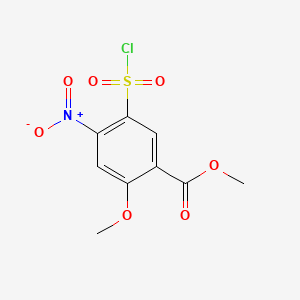

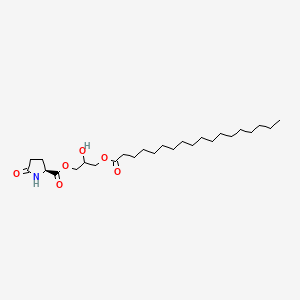
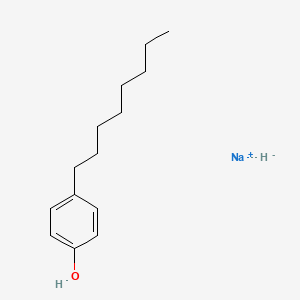
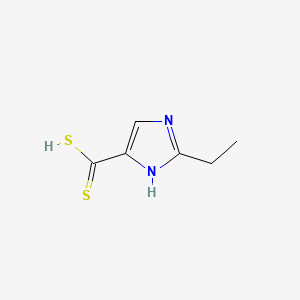

![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
